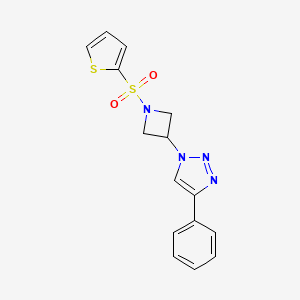
4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazoles, which have been extensively studied for their biological and pharmacological properties.
Scientific Research Applications
Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities
Compounds structurally related to 4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have been synthesized and evaluated for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These activities are critical in the development of new therapeutic agents and for understanding the biological properties of these compounds (Saundane & Walmik, 2013).
Antibacterial Potential
Another study focused on the synthesis of N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones and their antibacterial activity against various microorganisms. The structure-activity relationship of these compounds was also examined, contributing to the understanding of how molecular variations affect their antibacterial properties (Parvez, Jyotsna, Youssoufi, & Hadda, 2010).
Antibacterial Activity Against Fastidious Gram-Negative Organisms
In a study exploring nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, triazole derivatives, including structures similar to the compound , demonstrated promising antibacterial activity against fastidious Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This expands the potential application of these compounds in combating Gram-negative bacterial infections (Genin et al., 2000).
Antitumor and Antimicrobial Activities
A study involving the synthesis of derivatives with a thiophene-2-carbonyl isothiocyanate precursor, including 1,2,4-triazole derivatives, evaluated these compounds for their antitumor and antimicrobial activities. Such research is vital for the development of new therapeutic agents with potential applications in cancer and infection treatment (Nassar, Attallah, & Hemdan, 2018).
Synthesis and Pharmacological Study
In a pharmacological context, the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities highlight the significance of these compounds in developing new antimicrobial agents. Such studies contribute to the broader understanding of the pharmacological applications of triazole derivatives (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
properties
IUPAC Name |
4-phenyl-1-(1-thiophen-2-ylsulfonylazetidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,15-7-4-8-22-15)18-9-13(10-18)19-11-14(16-17-19)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPPDFBGCMYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)
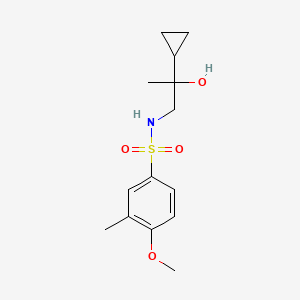
![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)
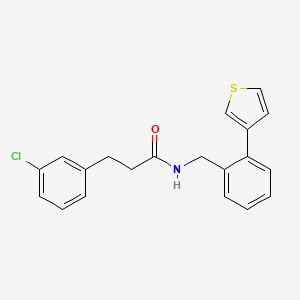
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)
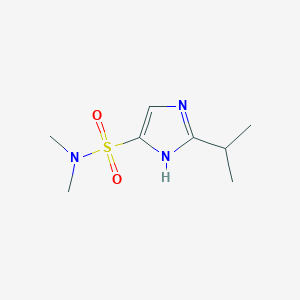

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)
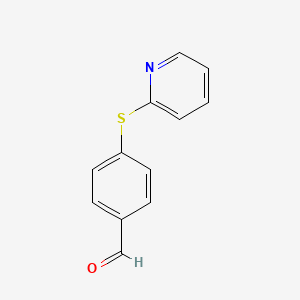
![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)